molecular formula C22H20O7 B2708750 (Z)-allyl 2-((2-(3,4-dimethoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetate CAS No. 858763-13-0

(Z)-allyl 2-((2-(3,4-dimethoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetate

Cat. No. B2708750
CAS RN: 858763-13-0
M. Wt: 396.395
InChI Key: QJVPNSHEBXUWLZ-JAIQZWGSSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

While the exact synthesis process for this compound is not available, similar compounds such as “(E)-N’- (3,4-dimethoxybenzylidene)furan-2-carbohydrazide” have been synthesized through condensation reactions . Another related compound, “(3, 4-dimethoxybenzylidene) propanedinitrile”, has been synthesized through the condensation of malononitrile with cyclohexanone .

Scientific Research Applications

Synthesis and Characterization

Research has demonstrated techniques for synthesizing compounds with structures similar to "(Z)-allyl 2-((2-(3,4-dimethoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetate," focusing on the synthesis of cyclic alkenyl dimethylsiloxanes and benzoxazine monomers containing allyl groups. These methods highlight the potential of the compound for creating polyenes and thermosets with excellent thermomechanical properties, suggesting its utility in materials science and engineering (Gudmundsson et al., 2019; Agag & Takeichi, 2003).

Chemical Structure Analysis

The study of Schiff base-type Zinc(II) complexes, involving compounds with related chemical structures, reveals insights into their spectroscopic properties and crystal structures. This research underlines the significance of such compounds in coordination chemistry and their potential applications in designing new materials with specific optical properties (Chai et al., 2016).

Organic Synthesis Applications

The compound's framework has been explored in the context of organic synthesis, demonstrating its relevance in the stereoselective synthesis of sulfides and in facilitating enantioselective C-C bond formation. These studies indicate its applicability in synthesizing biologically active molecules and complex organic frameworks (Das et al., 2007; Li & Davies, 2010).

Medicinal Chemistry and Drug Design

Although specific studies directly involving "this compound" in medicinal chemistry were not identified, research on similar compounds, like the synthesis and evaluation of novel 3,4-dihydro-1-benzoxepin-5(2H)-one derivatives as protein-tyrosine kinase inhibitors, hints at the potential pharmaceutical applications of compounds with related structures. These findings suggest avenues for drug discovery and development, especially in targeting specific enzymes and receptors (Li et al., 2017).

properties

IUPAC Name

prop-2-enyl 2-[[(2Z)-2-[(3,4-dimethoxyphenyl)methylidene]-3-oxo-1-benzofuran-6-yl]oxy]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20O7/c1-4-9-27-21(23)13-28-15-6-7-16-18(12-15)29-20(22(16)24)11-14-5-8-17(25-2)19(10-14)26-3/h4-8,10-12H,1,9,13H2,2-3H3/b20-11-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJVPNSHEBXUWLZ-JAIQZWGSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C=C2C(=O)C3=C(O2)C=C(C=C3)OCC(=O)OCC=C)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1)/C=C\2/C(=O)C3=C(O2)C=C(C=C3)OCC(=O)OCC=C)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.